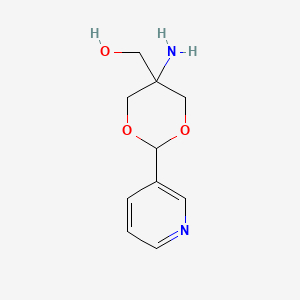

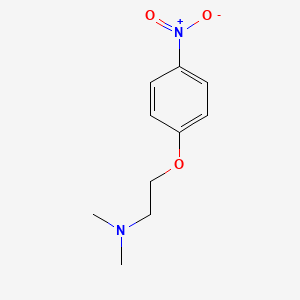

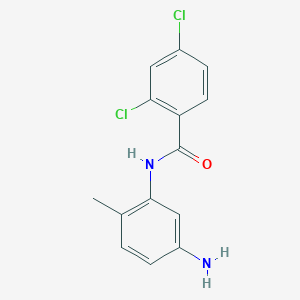

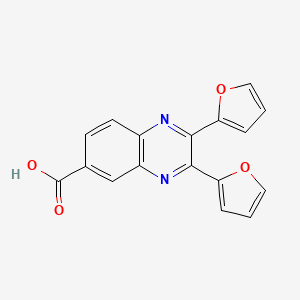

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

概要

説明

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is a chemical compound that is structurally related to other compounds that have been studied for their various properties and applications. While the specific compound has not been directly studied in the provided papers, related compounds such as 2-(N,N-dimethylaminomethyl)-4-nitrophenol and derivatives of N-methoxybenzyl-methoxyphenylethylamine (NBOMe) have been analyzed for their structure and properties, which can provide insights into the behavior of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine.

Synthesis Analysis

The synthesis of related compounds involves nitration reactions and the formation of zwitterionic forms, as seen in the study of 2-(N,N-dimethylaminomethyl)-4-nitrophenol . Although the exact synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is not detailed in the provided papers, similar synthetic routes may be applicable, involving the introduction of nitro groups to aromatic rings and the subsequent attachment of the dimethylaminoethyl side chain.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods. For instance, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol shows that the molecules exist in a zwitterionic form with significant hydrogen bonding in the solid state . This information suggests that N,N-dimethyl-2-(4-nitrophenoxy)ethanamine may also exhibit interesting structural characteristics, such as zwitterionic forms and specific hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactions of related compounds involve nitration and the potential for forming various isomers and derivatives, as seen in the nitration of 4-nitro- and 4-bromo-2,6-dimethylphenols . These reactions can lead to a variety of products with different functional groups and substitution patterns, which could also be relevant for the chemical behavior of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine can be inferred from related compounds. For example, the NBOMe derivatives are known to act as agonists at the 5-HT2A receptors and have hallucinogenic properties . While the specific properties of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine are not detailed, it is likely that the compound may share some pharmacological characteristics with its NBOMe analogs due to structural similarities.

科学的研究の応用

Neurochemical Pharmacology

Substituted N-benzylphenethylamines, including compounds structurally related to N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, have been studied for their high potency agonists at 5-HT2A receptors. These compounds, including 25N-NBOMe, demonstrate a pharmacology consistent with hallucinogenic activity, with little psychostimulant activity. The research focused on their interactions with serotonin receptors and transporters, providing insights into their neurochemical profiles and potential therapeutic or research applications in understanding serotonin-related mechanisms in the brain (Eshleman et al., 2018).

Metabolic Profiling

The metabolic profile of 25N-NBOMe, a compound related to N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, was determined using human liver microsomes. The study identified several metabolites through biotransformations such as hydroxylation and O-demethylation, providing valuable information for establishing biomarkers in cases of ingestion and understanding the compound's metabolism in humans (Seo et al., 2018).

Synthesis and Application in Agriculture

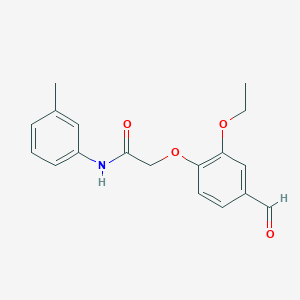

Research on related compounds includes the synthesis of chloro 2 (p-nitrophenoxy) ethane and its final product, 2 (p-nitrophenoxy)triethylamine, through phase transfer catalysis. These compounds were used in rice planting, showing their potential to accelerate growth and improve output, indicating applications of similar compounds in agricultural sciences (Rui, 2002).

特性

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-11(2)7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRYYYYYRDIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358323 | |

| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

CAS RN |

51344-13-9 | |

| Record name | N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51344-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)